![molecular formula C13H17N3S2 B2702036 4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 522606-85-5](/img/structure/B2702036.png)
4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, or 4CTM-T, is a novel thiol compound that has been gaining attention in recent years due to its potential applications in a variety of scientific fields. It is a derivative of the triazole family, a class of heterocyclic compounds with a five-membered ring structure. 4CTM-T has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. Additionally, it has been used in the synthesis of various compounds, such as polymers and drugs, and as a catalyst in organic synthesis.
Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. In vitro studies have shown that certain derivatives of this compound exhibit significant antibacterial activity against various strains . These findings are crucial in the context of rising drug-resistant bacterial infections.
- FtsZ is a key protein involved in bacterial cell division. Compounds derived from this triazole-thiol scaffold have been studied for their inhibitory effects on FtsZ. Docking studies revealed that some derivatives effectively target this protein, making them potential candidates for novel antibacterial agents .
- While the primary focus has been on antibacterial activity, there’s also interest in exploring the antifungal potential of this compound. Investigating its effects against fungal infections could lead to valuable insights for drug development .
- Researchers have used this compound as a chemical probe to study biological processes. Its unique structure and reactivity make it suitable for investigating cellular pathways and protein interactions .
- Given the rise of drug-resistant pathogens, compounds like this one hold promise as potential therapeutic agents. Further studies are needed to explore their efficacy, safety, and pharmacokinetics .
- Beyond its biological applications, this compound’s thiol functionality and triazole ring could be relevant in material science and nanotechnology. Researchers might explore its use in functional coatings, sensors, or drug delivery systems .
Antimicrobial Activity
FtsZ Inhibition
Antifungal Properties
Chemical Biology Research
Therapeutic Applications in Infectious Diseases
Material Science and Nanotechnology
Mechanism of Action
Target of Action
The primary target of this compound is FtsZ , a key protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which is essential for cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
Mode of Action
The compound binds to the active site of FtsZ, preventing its polymerization into the Z-ring. Without a functional Z-ring, bacterial cells cannot divide properly. This disruption leads to cell elongation, filamentation, and ultimately cell death. The compound’s interaction with FtsZ alters the dynamics of the bacterial cytoskeleton, impairing cell division .
Biochemical Pathways
The inhibition of FtsZ affects downstream pathways related to cell wall synthesis, DNA replication, and other essential cellular processes. As bacterial cells attempt to divide, they accumulate defects due to incomplete cytokinesis, leading to cell wall instability and compromised integrity .
Pharmacokinetics
Regarding pharmacokinetics, this compound exhibits moderate oral bioavailability. It is absorbed in the gastrointestinal tract, distributed to tissues, and metabolized primarily in the liver. Its half-life allows for sustained therapeutic effects, making it a promising candidate for antibacterial therapy .
Result of Action
At the molecular level, the compound disrupts the precise coordination of cell division machinery, leading to abnormal cell shapes and impaired growth. Cellular effects include elongated bacterial cells, filamentation, and eventual cell lysis. These changes contribute to the antibacterial activity of the compound .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s stability and efficacy. For instance, acidic conditions may enhance its solubility, while high temperatures could accelerate degradation. Understanding these environmental influences is crucial for optimizing its therapeutic use .
properties
IUPAC Name |
4-cyclohexyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGBURNHLMDEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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